![molecular formula C18H22N2O3 B5113142 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as J147, is a synthetic compound that has been studied for its potential neuroprotective and cognition-enhancing properties. J147 was first synthesized by the Salk Institute for Biological Studies in 2011 and has since gained attention for its promising effects in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood. However, it has been suggested that 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may work by targeting multiple pathways involved in neurodegeneration, including the production of amyloid-beta and the activation of inflammatory pathways. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to reduce amyloid-beta levels and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its potential therapeutic benefits in treating neurodegenerative diseases. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its limited bioavailability, which may impact its effectiveness in clinical trials.
Direcciones Futuras
Future research on 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may focus on improving its bioavailability and testing its effectiveness in clinical trials. Additionally, further studies may investigate the potential anti-inflammatory and antioxidant properties of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its effects on other neurodegenerative diseases.
Métodos De Síntesis
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the pyridine ring and subsequent reactions to form the benzamide and diethoxy groups.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)20-13(3)14-8-10-19-11-9-14/h6-13H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOOJDWSUEMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
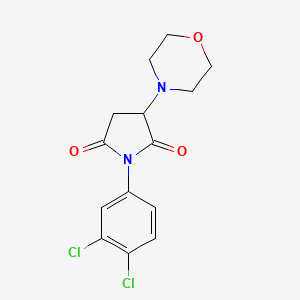
![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)

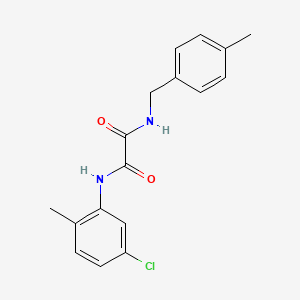
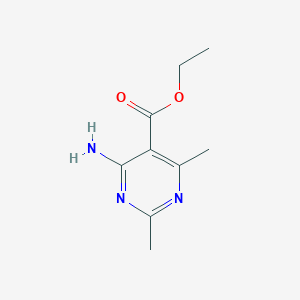
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
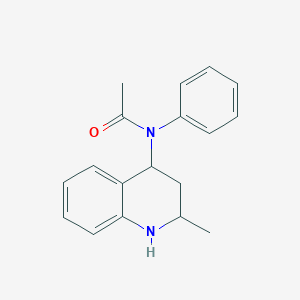
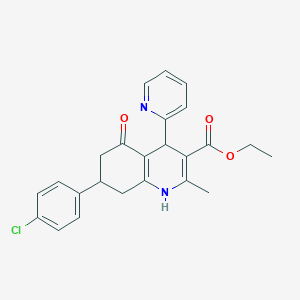
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)